The synthesis of terbufos-oxon-sulfoxide typically involves the oxidation of terbufos, which can be achieved through several methods. One common approach includes:
The precise parameters can vary based on the desired yield and purity of the product.
The molecular structure of terbufos-oxon-sulfoxide is defined by its unique arrangement of atoms, which includes:
The structural representation can be summarized using SMILES notation: CCOP(=O)(OCC)SCS(=O)C(C)(C)C
, which indicates the connectivity of atoms in the molecule.
Terbufos-oxon-sulfoxide participates in various chemical reactions, primarily involving hydrolysis and further oxidation processes:
These reactions are critical for understanding both its environmental fate and potential toxicological impacts.
The mechanism of action of terbufos-oxon-sulfoxide primarily revolves around its interaction with acetylcholinesterase enzymes:
Understanding this mechanism is essential for assessing risks associated with exposure to this compound.
Terbufos-oxon-sulfoxide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Clear liquid |
Color | Colorless |
Odor | Ether-like |
Melting Point | -48 °C |
Boiling Point | 81 - 82 °C |
Flash Point | 2 °C (closed cup) |
Vapor Pressure | 73.18 hPa at 15 °C |
Water Solubility | Completely soluble |
Partition Coefficient | log Pow = -0.54 |
Relative Density | 0.786 g/mL at 25 °C |
These properties indicate that terbufos-oxon-sulfoxide is volatile and hydrophilic, influencing its behavior in environmental systems and biological contexts.
Terbufos-oxon-sulfoxide finds applications primarily in research settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2